molecular formula C5H3BrN4 B15318220 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B15318220
M. Wt: 199.01 g/mol
InChI Key: QBIDMLLQNKBRTA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridazines, which are characterized by the presence of a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-bromopyridazine with hydrazine hydrate in the presence of a suitable catalyst, such as copper(II) chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

  • 6-Bromo-1,2,4-triazolo[1,5-a]pyridine

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H

InChI Key

QBIDMLLQNKBRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)Br

Origin of Product

United States

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